Cas no 131-99-7 (5'-Inosinic acid)
5'-Inosinic acid Chemical and Physical Properties
Names and Identifiers
-
- 5'-Inosinic acid
- inosine5’-phosphate
- inosinemonophosphate
- IMP
- INOSINIC ACID
- INOSINE 5'-MONOPHOSPHATE
- INOSINE-5'-MONOPHOSPHORIC ACID
- 1-5'-P
- Inosine 5′-monophosphate
- Inosine 5'-monophosphate from Saccharomyces cerevisiae
- INOSINE-5'-MONOPHOSPHATE
- 5'-inosinate
- 5'-inosine monophosphate
- hypoxanthosine 5'-monophosphate
- i-5'-p
- Ino-5'-P
- inosine 5'-monophosphate free acid
- I-5′-P
- 5'-IMP
- 5’-inosinicacid
- I-5′-P IMP Inosinic Acid;IMP
- DTXSID80948097
- A1-01972
- 30918-54-8
- TAO7US05G5
- INOSINIC ACID, 5'-
- 1z6d
- 25249-22-3
- CHEBI:17202
- I-5 inverted exclamation marka-P IMP Inosinic Acid;IMP
- ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 2'-inosine-5'-monophosphate
- [(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
- [3h]inosine monophosphate
- inosine phosphate
- EINECS 205-045-1
- 1p19
- E-630
- CHEMBL1207374
- INS-630
- INOSINIC ACID [MI]
- bmse000175
- Inosine 5' monophosphate
- UNII-TAO7US05G5
- NS00014854
- INS NO.630
- AS-56817
- 5'-IMP; IMP; Inosine 5'-(dihydrogen phosphate)
- [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate
- W-108320
- Q27074273
- [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen
- Cytosine inosinate
- Acid, Inosinic
- inosine monophosphate
- Inosine 5'-(dihydrogen phosphate)
- GTPL5124
- [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxypurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
- AKOS015918470
- CYTOSINE INOSINATE [WHO-DD]
- 1yfz
- Inosine 5'-Monophosphoric acid
- inosine 5'-phosphate
- {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid
- ribosylhypoxanthine monophosphate
- DB04566
- inosinsaure
- 1g9s
- AKOS015896456
- C00130
- AKOS030494380
- BRN 0630517
- MFCD00066754
- BB128E2C-BC89-4360-B0A0-190DDF5C0B57
- 1p17
- HYPOXANTHINE RIBOSIDE-5-PHOSPHORIC ACID
- SCHEMBL19255
- CS-0027540
- HY-108213
- 1qk4
- Inosine 5 inverted exclamation marka-monophosphate
- F81515
- BDBM19254
- 131-99-7
- CID 5280323
- inosinate
- {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid
- inosine 5'-phosphate(2-)
- inosine 5'-phosphate dianion
- IMP dianion
- Inosine-5'-(dihydrogen phosphate)
- 5'-aInosinic acid
- STL564942
-
- MDL: MFCD00066754
- Inchi: 1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
- InChI Key: GRSZFWQUAKGDAV-KQYNXXCUSA-N
- SMILES: P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC=NC2=3)=O)O1)O)O
Computed Properties
- Exact Mass: 348.04700
- Monoisotopic Mass: 348.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _3.7
- Topological Polar Surface Area: 176A^2
Experimental Properties
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Refractive Index: 1.917
- PSA: 189.83000
- LogP: -2.15190
- pka: pK1 = 2.4; pK2 = 6.4(at 25℃)
- Vapor Pressure: Not available
5'-Inosinic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Safety Instruction: 22-24/25
- RTECS:NM7519000
- Storage Condition:−20°C
5'-Inosinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I875767-50mg |
Inosine 5'-Monophosphate(IMP) |
131-99-7 | ≥98% | 50mg |
¥326.00 | 2022-01-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4685-5 mg |
INOSINIC ACID |
131-99-7 | 99.36% | 5mg |
¥800.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4685-50 mg |
INOSINIC ACID |
131-99-7 | 99.36% | 50mg |
¥3200.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4685-100 mg |
INOSINIC ACID |
131-99-7 | 99.36% | 100MG |
¥4800.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I83490-250mg |
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate |
131-99-7 | BR,98% | 250mg |
¥1102.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I83491-20mg |
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate |
131-99-7 | 20mg |
¥978.0 | 2021-09-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I875767-250mg |
Inosine 5'-Monophosphate(IMP) |
131-99-7 | ≥98% | 250mg |
¥985.00 | 2022-01-11 | |
| Chemenu | CM237763-1g |
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate |
131-99-7 | 95% | 1g |
$421 | 2022-12-28 | |
| Chemenu | CM237763-5g |
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate |
131-99-7 | 95% | 5g |
$935 | 2022-12-28 | |
| Chemenu | CM237763-10g |
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate |
131-99-7 | 95% | 10g |
$1496 | 2022-12-28 |
5'-Inosinic acid Suppliers
5'-Inosinic acid Related Literature
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1. Correlation between kinetic and thermodynamic complex-formation constants for the interaction of bis(amine)palladium(II) with inosine, inosine 5′-monophosphate and guanosine 5′-monophosphateMohamed Shoukry,Rudi van Eldik J. Chem. Soc. Dalton Trans. 1996 2673
-
2. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agentsKapil Juvale,Althaf Shaik,Sivapriya Kirubakaran Med. Chem. Commun. 2019 10 1290
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3. Equilibrium and kinetic data for the interaction of diaqua-(S-methyl-l-cysteine)palladium(ii) with biologically relevant ligands?ivadin D. Bugar?i?,Mohamed M. Shoukry,Rudi van Eldik J. Chem. Soc. Dalton Trans. 2002 3945
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Helmut Sigel,Bert P. Operschall,Rolf Griesser Chem. Soc. Rev. 2009 38 2465
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?ivadin D. Bugar?i?,Frank W. Heinemann,Rudi van Eldik 7)](ClO4)2·0.5guo·1.5H2O. ?ivadin D. Bugar?i? Frank W. Heinemann Rudi van Eldik Dalton Trans. 2004 279
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleoside monophosphates
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleotides Purine ribonucleoside monophosphates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 5'-Inosinic acid
Introduction to 5'-Inosinic Acid (CAS No. 131-99-7) and Its Emerging Applications in Modern Research
5'-Inosinic acid, with the chemical identifier CAS No. 131-99-7, is a naturally occurring purine derivative that has garnered significant attention in the fields of biochemistry, pharmacology, and nutraceuticals due to its multifaceted biological activities. This compound, also known as inosine monophosphate (IMP), plays a crucial role in cellular metabolism and has been extensively studied for its potential therapeutic applications. The structural integrity and functional versatility of 5'-Inosinic acid make it a valuable candidate for various research endeavors, particularly in the development of novel therapeutic strategies.
The chemical structure of 5'-Inosinic acid consists of a purine base attached to a ribose sugar, which is phosphorylated at the 5' position. This configuration enables it to participate in numerous biochemical pathways, including the synthesis of adenosine triphosphate (ATP), the energy currency of the cell. Furthermore, 5'-Inosinic acid has demonstrated remarkable potential in modulating immune responses, enhancing exercise performance, and alleviating neurological disorders. These attributes have positioned it as a cornerstone compound in contemporary biomedical research.
Recent advancements in the study of 5'-Inosinic acid have highlighted its role in immune modulation. Research indicates that this compound can activate specific immune cells, such as natural killer (NK) cells and T lymphocytes, thereby enhancing the body's defense mechanisms against pathogens. Additionally, studies have shown that 5'-Inosinic acid can influence cytokine production, leading to improved immune surveillance and reduced inflammation. These findings are particularly relevant in the context of chronic inflammatory diseases and autoimmune conditions, where targeted immune modulation is essential for effective treatment.
In the realm of exercise physiology, 5'-Inosinic acid has been extensively investigated for its ability to improve athletic performance. Clinical trials have demonstrated that supplementation with this compound can enhance endurance, reduce muscle fatigue, and accelerate recovery post-exercise. The underlying mechanism involves the conversion of 5'-Inosinic acid to adenosine monophosphate (AMP), which is subsequently metabolized to ATP, thereby replenishing energy stores more efficiently. This has made 5'-Inosinic acid a popular supplement among athletes and fitness enthusiasts seeking to optimize their physical performance.
Neurological applications of 5'-Inosinic acid are also emerging as a promising area of research. Preclinical studies have suggested that this compound can cross the blood-brain barrier and exert neuroprotective effects against various neurological disorders. For instance, research has indicated that 5'-Inosinic acid may mitigate oxidative stress and inflammation in neurons, thereby protecting against neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, its ability to modulate adenosine receptors has led to investigations into its potential role in treating cognitive impairments and sleep disorders.
The pharmacokinetic profile of 5'-Inosinic acid is another critical aspect that has been thoroughly examined. Studies have shown that this compound exhibits good oral bioavailability and rapid absorption following administration. Its metabolic pathways involve enzymatic degradation into uric acid and other purine derivatives, which are subsequently excreted by the kidneys. This favorable pharmacokinetic profile makes 5'-Inosinic acid an attractive candidate for therapeutic use, as it ensures consistent absorption and minimal accumulation in tissues.
The industrial synthesis of 5'-Inosinic acid has also seen significant advancements in recent years. Traditional methods relied on enzymatic synthesis or chemical modification of purine precursors, which were often costly and yield-limited. However, modern biotechnological approaches have enabled more efficient production processes using recombinant microorganisms or engineered enzymes. These innovations have not only improved the scalability of 5'-Inosinic acid production but also reduced costs, making it more accessible for research and commercial applications.
The regulatory landscape for 5'-Inosinic acid varies across different regions but generally classifies it as a food supplement or nutraceutical rather than a pharmaceutical drug. This classification allows for broader availability and marketing without stringent regulatory oversight required for drugs. However, manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure product quality and safety. The growing demand for natural health products has further propelled interest in 5'-Inosinic acid, driving both academic research and commercial development.
Future directions in 5'-Inosinic acid research are likely to focus on expanding its therapeutic applications through combination therapies or novel delivery systems. For instance, encapsulation techniques could enhance its bioavailability or targeted delivery to specific tissues or organs. Additionally, investigating synergistic effects with other bioactive compounds may unlock new therapeutic potentials for 5'-Inosinic acid across various medical conditions.
In conclusion, 5’-inosinic Acid (CAS No 131-99-7) represents a versatile and promising compound with wide-ranging applications in biomedical research pharmacology exercise science nutritional supplements neurology immunology industrial biotechnology . Its multifaceted biological activities coupled with favorable pharmacokinetics make it an invaluable asset contributing significantly towards advancements innovation healthcare solutions . As further research unfolds further applications will undoubtedly emerge solidifying its pivotal role within modern medicine wellness industry .
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